1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol
Overview
Description
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol It is characterized by the presence of a piperidine ring substituted with an isopropyl group and an ethan-1-ol moiety
Mechanism of Action
- Piperidine derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Target of Action
Mode of Action
Its piperidine nucleus remains a focal point in drug discovery . If you have any more specific questions or need additional details, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism . The interaction with GLS1 suggests that this compound may influence glutamine metabolism and related biochemical pathways. Additionally, this compound may interact with other proteins and enzymes, affecting their activity and function.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can upregulate reactive oxygen species (ROS) levels in mitochondria, indicating its potential impact on cellular oxidative stress . Furthermore, this compound may affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with GLS1 results in the inhibition of this enzyme, which in turn affects glutamine metabolism . Additionally, this compound may influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound exhibits good metabolic stability and bioavailability . Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold effects and optimal dosages for safe and effective use of this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with GLS1 affects glutamine metabolism, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common synthetic route includes the alkylation of 4-piperidone with isopropyl bromide, followed by reduction to yield the desired product . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is utilized in the development of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol can be compared with similar compounds, such as:
2-(Piperidin-4-yl)ethan-1-ol: This compound has a similar structure but lacks the isopropyl group, which may affect its chemical and biological properties.
2-(Piperazin-1-yl)ethan-1-ol: This compound contains a piperazine ring instead of a piperidine ring, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)11-6-4-10(5-7-11)9(3)12/h8-10,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMKTHIFPYBSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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